molecular formula C20H32O7 B1150427 Cinnzeylanol CAS No. 62394-04-1

Cinnzeylanol

Cat. No. B1150427
CAS RN: 62394-04-1
M. Wt: 384.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Cinnzeylanol involves complex chemical procedures that lead to the formation of its distinct molecular structure. Notably, a unified total synthesis approach has been applied to Cinnzeylanol, showcasing the compound's complex fused ring system and the efficient chemical construction of various biologically important functions. This synthesis process emphasizes the compound's intricate nature and the sophisticated methods required for its production (Koshimizu, Nagatomo, & Inoue, 2016).

Molecular Structure Analysis

The molecular structure of Cinnzeylanol has been elucidated through comprehensive studies, including X-ray analysis and chemical reactions. Its structure is characterized by polyhydroxylated pentacyclic diterpenes, highlighting the complexity and specificity of this molecule. The determination of Cinnzeylanol's structure provides insight into its potential chemical behavior and interactions with biological systems (Isogai, Suzuki, Tamura, & Murakoshi, 1976).

Chemical Reactions and Properties

Cinnzeylanol's chemical properties and reactions have been a focus of study, particularly its role in insecticidal activities. When administered orally, it has shown to be effective against larvae of the silkworm, Bombyx mori L., at specific doses, indicating its potent biological activity. These findings not only highlight Cinnzeylanol's chemical reactivity but also its potential as a bioactive compound (Isogai, Murakoshi, Suzuki, & Tamura, 1977).

Scientific Research Applications

  • Insecticidal Properties : Cinnzeylanol, along with cinnzeylanine, has demonstrated potent insecticidal properties. When administered orally, these compounds were effective in killing larvae of the silkworm, Bombyx mori, at a dose of 16 ppm and inhibited larval ecdysis at 2-4 ppm (Isogai, Murakoshi, Suzuki, & Tamura, 1977).

  • Antifeedant Activity : Research has shown that cinnzeylanol and related compounds like ryanodol 14-monoacetate and epi-cinnzeylanol are effective antifeedants against Spodoptera litura. These findings highlight the potential of cinnzeylanol as a natural pest control agent (González-Coloma, Terrero, Perales, Escoubas, & Fraga, 1996).

  • Structural Analysis : The chemical structure of cinnzeylanol has been determined through X-ray crystal analysis, providing a deeper understanding of its molecular configuration and potential for further synthetic manipulation (Isogai, Suzuki, Tamura, Murakoshi, Ohashi, & Sasada, 1976).

  • Metabolic Studies : Cinnzeylanol's metabolic stability and pathways have been investigated in human liver microsomes, revealing insights into its pharmacokinetics and potential medicinal applications (Choi, Pham, Lee, & Kim, 2021).

  • Synthetic Advances : Efforts in synthesizing variations of cinnzeylanol have been successful, opening doors to the development of novel compounds with similar biological activities. These advances in synthetic chemistry could lead to the creation of new drugs or agrochemical products (Koshimizu, Nagatomo, & Inoue, 2016).

  • Analgesic Effects : Some studies have explored the potential analgesic effects of cinnzeylanol and related compounds, particularly in models of neuropathic pain induced by paclitaxel. This indicates a possible therapeutic application for pain management (Chang, Lee, Lee, Kim, Hong, Kim, Lee, & Jang, 2021).

Future Directions

While the medicinal properties of Cinnzeylanol have been studied, data on humans are sparse. Randomized controlled trials in humans will be necessary to determine whether these effects have public health implications .

properties

IUPAC Name

(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14+,15-,16-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZPQAYPSOHQT-AEOFTGFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@](C[C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)(C(C)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnzeylanol

CAS RN

62394-04-1
Record name (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62394-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ryanodol, 3-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062394041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnzeylanol
Reactant of Route 2
Cinnzeylanol
Reactant of Route 3
Cinnzeylanol
Reactant of Route 4
Cinnzeylanol
Reactant of Route 5
Cinnzeylanol
Reactant of Route 6
Cinnzeylanol

Citations

For This Compound
190
Citations
A Isogai, S Murakoshi, A Suzuki… - Agricultural and …, 1977 - academic.oup.com
Cinnzeylanine (1) and cinnzeylanol (2) were isolated from barks of Cinnamonum zeylanicum Nees (ceylon cinnamon). Chemical properties and NMR spectra of the both compounds …
Number of citations: 45 academic.oup.com
M Koshimizu, M Nagatomo… - Angewandte Chemie …, 2016 - Wiley Online Library
Ryanodane diterpenoids structurally share an extremely complex fused ring system, but differ in the substitution patterns of the hydroxy groups. Since these congeners exhibit various …
Number of citations: 25 onlinelibrary.wiley.com
A Isogai, A Suzuki, S Tamura, S Murakoshi… - Agricultural and …, 1976 - Taylor & Francis
In continuation of our screening search for insect-growth regurators among drug plants, we isolated two active components, named cinnzeylanine (1) and cinnzeylanol (2), from dried …
Number of citations: 27 www.tandfonline.com
A González-Coloma, D Terrero, A Perales… - Journal of Agricultural …, 1996 - ACS Publications
… Thus, we think that this compound must be the epimer of cinnzeylanol at C-1 (6). This fact was confirmed by sodium borohydride reduction of cinnzeylanone (7), which gave a product (6…
Number of citations: 77 pubs.acs.org
A Yagi, N Tokubuchi, T Nohara, G NONAKA… - Chemical and …, 1980 - jstage.jst.go.jp
… Compounds I and II were identified as cinnzeylanine and cinnzeylanol, respectively. Compounds III and IV were proved to be dehydrated products of I and II, respectively. Compound V …
Number of citations: 56 www.jstage.jst.go.jp
K Tanaka, F Li, Y Tezuka, S Watanabe… - Natural Product …, 2013 - journals.sagepub.com
In the present study, the chemical composition of water extracts of Chinese and Vietnamese cassia (Cinnamomum cassia) were compared using multivariate analysis of LC-MS data. By …
Number of citations: 10 journals.sagepub.com
T Nohara, N Tokubuchi, M Kuroiwa… - Chemical and …, 1980 - jstage.jst.go.jp
… Based on elementary analysis and field desorption mass spectrometry (FD—MS, 400 (M“‘)), 7 was formulated as C2OH32089 which includes one more oxygen atom than cinnzeylanol (…
Number of citations: 33 www.jstage.jst.go.jp
A Gonzalez-Coloma, MF Andres, R Contreras… - 2022 - preprints.org
… the real antifeedant values we conclude that the ryanoid content (epiryanodol 1 or a combination of cinnzeylanol 2, cinnzeylanone 4 and epiryanodol 1) explained the antifeedant …
Number of citations: 4 www.preprints.org
A Gonzalez-Coloma, MF Andrés, R Contreras… - Plants, 2022 - mdpi.com
In this work, we have investigated the accumulation of ryanoids in different plant parts (leaves, stems and roots) of aeroponically grown Persea indica cloned trees (one-year-old cloned …
Number of citations: 10 www.mdpi.com
SM Choi, VC Pham, S Lee, JA Kim - Pharmaceutics, 2021 - mdpi.com
Cinnamomum cassia L. is used as a spice and flavoring agent as well as a traditional medicine worldwide. Diterpenoids, a class of compounds present in C. cassia, have various …
Number of citations: 2 www.mdpi.com

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